molecular formula C26H18F3N3O2 B2706133 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326925-96-5

2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2706133
CAS No.: 1326925-96-5
M. Wt: 461.444
InChI Key: LJHGRTRZFMHNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isoquinolin-1-one family, featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing lipophilicity, while the ethyl group on the phenyl ring may modulate steric and hydrophobic interactions. Isoquinolinones are pharmacologically significant, often explored for antimicrobial, anticancer, and central nervous system activities .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2/c1-2-16-7-13-19(14-8-16)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-34-24)17-9-11-18(12-10-17)26(27,28)29/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHGRTRZFMHNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the isoquinolinone core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in

Biological Activity

The compound 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that incorporates both an isoquinoline structure and an oxadiazole moiety. These structural features suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Structural Overview

The compound can be broken down into key structural components:

  • Isoquinoline core : Known for various biological activities.
  • Oxadiazole ring : Recognized for its bioisosteric properties and ability to enhance pharmacological profiles.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole exhibit activities against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cell lines with IC50 values as low as 2.76 µM .

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of the compound is thought to be mediated through several mechanisms:

  • Interaction with DNA : The isoquinoline structure may intercalate into DNA, disrupting replication.
  • Enzyme inhibition : The oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor modulation : Potential interaction with various receptors involved in signaling pathways related to cancer and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Cytotoxicity Study :
    • A derivative with a similar structure showed selective cytotoxicity against renal cancer cells (IC50 = 1.143 µM), suggesting that modifications to the oxadiazole ring can enhance selectivity .
  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and E. coli, demonstrating significant growth inhibition at low concentrations.
  • Structure-Activity Relationship (SAR) :
    • Research has established that modifications in the substituents on the oxadiazole ring can lead to enhanced biological activity, underscoring the importance of structural optimization in drug design .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameStructureIC50 (µM)Activity Type
Compound ASimilar to target2.76Anticancer
Compound BOxadiazole derivative1.143Renal Cancer
Compound CTrifluoromethyl-substituted10Antimicrobial

Comparison with Similar Compounds

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one

  • Key Differences :
    • Oxadiazole substituent : 2-ethoxyphenyl (electron-donating) vs. 4-(trifluoromethyl)phenyl (electron-withdrawing).
    • Phenyl group at position 2 : 3-fluorophenyl (meta-substituted) vs. 4-ethylphenyl (para-substituted).
  • Implications :
    • The ethoxy group may reduce oxidative stability compared to the trifluoromethyl group.
    • Fluorine’s electronegativity and small size could enhance binding affinity in polar environments, whereas the ethyl group increases hydrophobicity .

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

  • Core Structure: Phthalazin-1-one instead of isoquinolin-1-one.
  • Substituents: Oxadiazole substituted with 4-methoxyphenyl (moderate electron-donating).
  • Methoxy groups are less metabolically stable than trifluoromethyl but may improve solubility .

Heterocyclic Analogues with 1,2,4-Oxadiazole Moieties

4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol

  • Structure: Oxadiazole linked to phenol and 4-(trifluoromethyl)phenoxy-phenyl.
  • Activity: Reported as a non-β-lactam inhibitor of penicillin-binding proteins (PBPs) with Gram-positive antibacterial activity.
  • Comparison: The phenolic -OH group introduces hydrogen-bonding capability absent in the target compound. Trifluoromethyl substitution aligns with the target’s design, suggesting shared stability benefits .

Triazole-Based Analogues

Compounds like 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () and 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () highlight:

  • Triazole vs. Oxadiazole : Triazoles offer additional hydrogen-bonding sites but may exhibit different metabolic pathways.
  • Biological Relevance : Triazole derivatives are often explored as antifungals or kinase inhibitors, whereas oxadiazoles are prioritized for stability in antimicrobial agents .

Comparative Data Table

Compound Name Core Structure Oxadiazole Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Isoquinolin-1-one 4-(Trifluoromethyl)phenyl 4-ethylphenyl ~433.37* High metabolic stability, lipophilic -
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one Isoquinolin-1-one 2-ethoxyphenyl 3-fluorophenyl ~421.40 Moderate stability, polar interactions
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one Phthalazin-1-one 4-methoxyphenyl Phenyl 396.41 Improved solubility, lower stability
4-(3-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Phenol 4-(Trifluoromethyl)phenoxy - ~389.30 Antibacterial activity, H-bond donor

*Calculated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.